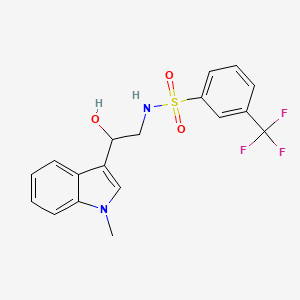

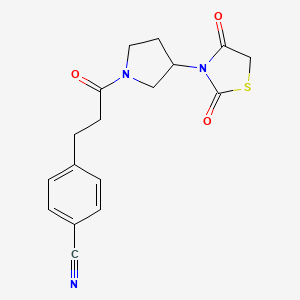

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives with potential biological activities, such as inhibition of kynurenine 3-hydroxylase, antimalarial properties, carbonic anhydrase inhibition, anticancer activity, antidiabetic activity, and potential as ligands for metal coordination . These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related sulfonamide compounds, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of appropriate amines with sulfonyl chlorides or other sulfonamide precursors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization . Similarly, a rational approach was used to synthesize a new set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, with yields ranging from 50% to 62% . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often elucidated using various spectroscopic techniques such as IR, NMR, MS, and sometimes X-ray crystallography. For example, the molecular structure of a sulfonamide compound was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was also determined, revealing π-π interactions and hydrogen-bonding interactions forming a three-dimensional network .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives includes their ability to act as inhibitors for various enzymes. For instance, some derivatives were found to be high-affinity inhibitors of kynurenine 3-hydroxylase , while others were potent inhibitors of carbonic anhydrase . These reactions are crucial for their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and biological activity, are often determined in the context of their potential as pharmaceutical agents. For example, certain derivatives showed significant intraocular pressure lowering activity in an animal model of glaucoma , while others exhibited antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model . The metabolic stability of these compounds is also an important factor, as seen in the study of novel triazine derivatives .

特性

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-23-11-15(14-7-2-3-8-16(14)23)17(24)10-22-27(25,26)13-6-4-5-12(9-13)18(19,20)21/h2-9,11,17,22,24H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHMSVZENSDWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

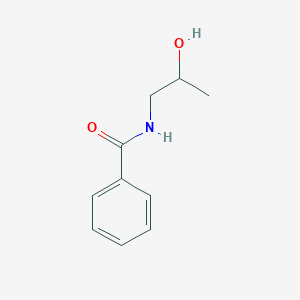

![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)

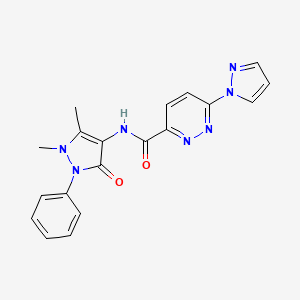

![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)

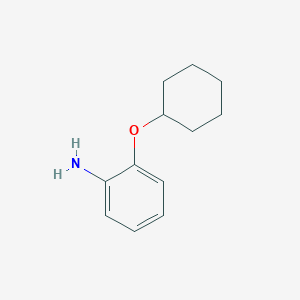

![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)

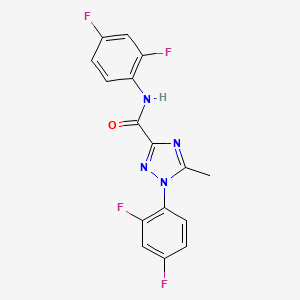

![(2-Chlorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3001981.png)

![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)